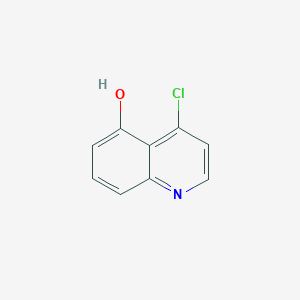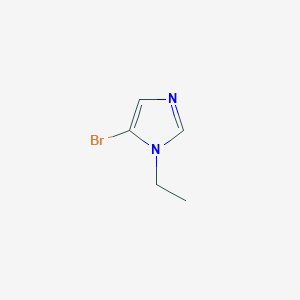
5-bromo-1-ethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-ethyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom at the 5-position and an ethyl group at the 1-position makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 1-ethyl-1H-imidazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-bromo-1-ethyl-1H-imidazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups at specific positions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted imidazoles.
- Oxidation reactions can introduce hydroxyl, carbonyl, or carboxyl groups.
- Reduction reactions typically yield dehalogenated imidazoles.
Aplicaciones Científicas De Investigación
Chemistry: 5-bromo-1-ethyl-1H-imidazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its brominated structure allows for easy detection and quantification in biological assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its imidazole core is a common motif in many bioactive molecules, including antifungal, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the development of catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-ethyl-1H-imidazole depends on its specific application. In enzyme inhibition, the compound typically binds to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The bromine atom and ethyl group contribute to the binding affinity and specificity of the compound for its target enzyme.
Comparación Con Compuestos Similares
1-ethyl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-chloro-1-ethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-methyl-5-bromo-1H-imidazole: Similar brominated imidazole but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 5-bromo-1-ethyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific reactivity and binding properties. This makes it a valuable compound for various chemical, biological, and industrial applications.
Propiedades
Fórmula molecular |
C5H7BrN2 |
|---|---|
Peso molecular |
175.03 g/mol |
Nombre IUPAC |
5-bromo-1-ethylimidazole |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3 |
Clave InChI |
CTBFJAOANZNOQL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


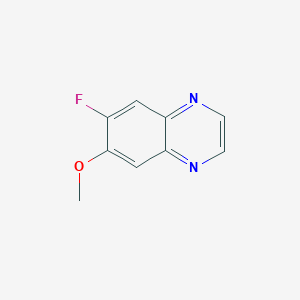
![6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11912386.png)

![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)
![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
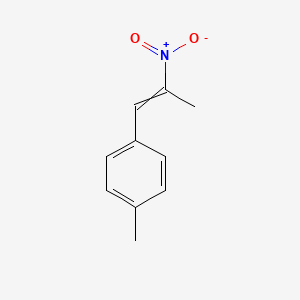
![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
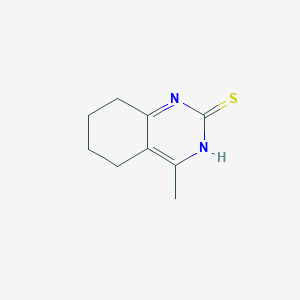

![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
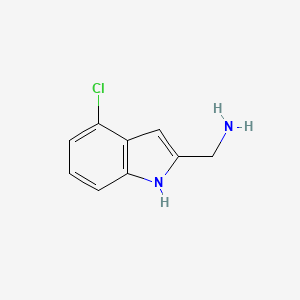
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
